methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
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Overview
Description
Methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate is a complex organic compound characterized by its intricate molecular structure. This compound features multiple chiral centers and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate involves multiple steps, including the formation of the furan ring and the introduction of hydroxyl and ester groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
Methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
- This compound
Uniqueness
This compound is unique due to its complex structure, multiple chiral centers, and the presence of a furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H32O10 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13?,15?,16?,17?,18?,20?,22-,23+,24-,25+,26-,27+/m1/s1 |
InChI Key |
HOUJKWFMLMSPNW-IAAIOTIYSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@]4(C([C@]5(C[C@@]4(C6[C@@]3([C@]1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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